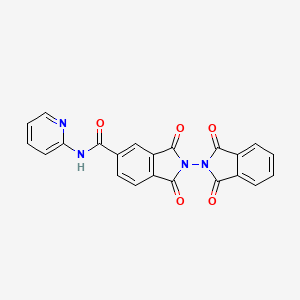
2-(1,3-dioxoisoindol-2-yl)-1,3-dioxo-N-pyridin-2-ylisoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-dioxoisoindol-2-yl)-1,3-dioxo-N-pyridin-2-ylisoindole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes multiple isoindole and dioxoisoindole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindol-2-yl)-1,3-dioxo-N-pyridin-2-ylisoindole-5-carboxamide typically involves the condensation of aromatic primary amines with maleic anhydride derivatives. This reaction forms the N-isoindoline-1,3-dione scaffold, which is a key intermediate in the synthesis of the target compound . The reaction conditions often include the use of solvents such as toluene and catalysts like glacial acetic acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxoisoindol-2-yl)-1,3-dioxo-N-pyridin-2-ylisoindole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of substituted isoindole derivatives .
Scientific Research Applications
2-(1,3-dioxoisoindol-2-yl)-1,3-dioxo-N-pyridin-2-ylisoindole-5-carboxamide has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-1,3-dioxo-N-pyridin-2-ylisoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(1,3-dioxoisoindol-2-yl)-N-isopropylethanesulfonamide
- 2-(1,3-dioxoisoindol-2-yl)isoindole-1,3-dione
- Methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate
Uniqueness
What sets 2-(1,3-dioxoisoindol-2-yl)-1,3-dioxo-N-pyridin-2-ylisoindole-5-carboxamide apart from these similar compounds is its unique combination of isoindole and dioxoisoindole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-1,3-dioxo-N-pyridin-2-ylisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N4O5/c27-18(24-17-7-3-4-10-23-17)12-8-9-15-16(11-12)22(31)26(21(15)30)25-19(28)13-5-1-2-6-14(13)20(25)29/h1-11H,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXPZAZMGQDHCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
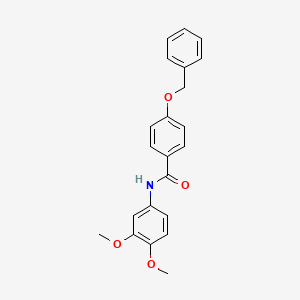
![N-[2-(propan-2-ylcarbamoyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5183545.png)
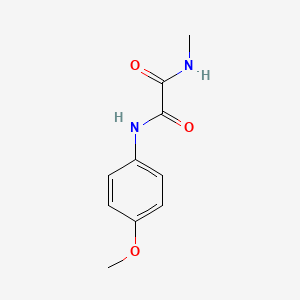
![(5E)-5-[[3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-ethoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5183555.png)
![1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone](/img/structure/B5183558.png)
![furan-3-yl-[4-(1H-pyrazole-4-carbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B5183561.png)
![diethyl 4-(3,4-dichlorophenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5183562.png)

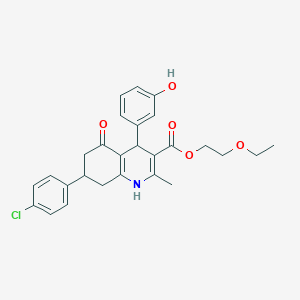
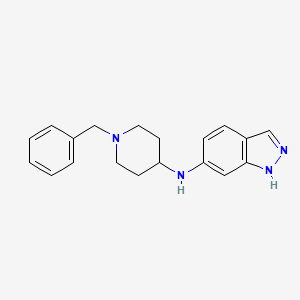
![(3'R*,4'R*)-1'-(dibenzo[b,d]furan-4-ylmethyl)-1,4'-bipiperidine-3',4-diol](/img/structure/B5183620.png)
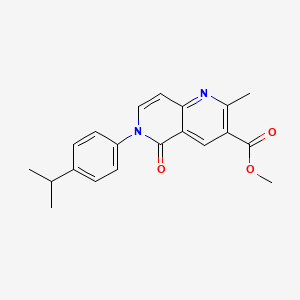
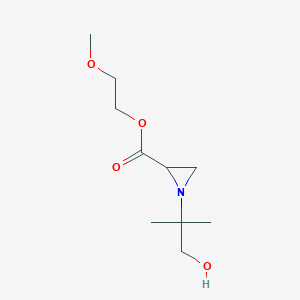
![(Z)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B5183631.png)
